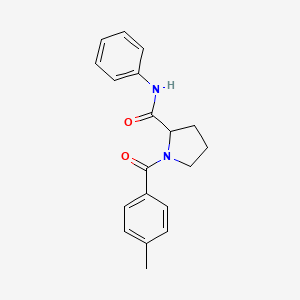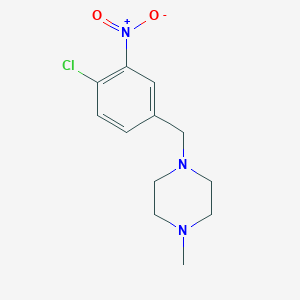
1-(4-methylbenzoyl)-N-phenylprolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylbenzoyl)-N-phenylprolinamide, also known as MPAA, is a proline-based chiral auxiliary that has been widely used in asymmetric synthesis. MPAA is a white crystalline powder that is soluble in most organic solvents. It has a molecular weight of 315.36 g/mol and a melting point of 142-144°C.
Mechanism of Action
1-(4-methylbenzoyl)-N-phenylprolinamide acts as a chiral auxiliary by forming a diastereomeric complex with the substrate. This complex can then undergo a stereoselective reaction to form the desired chiral product.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-(4-methylbenzoyl)-N-phenylprolinamide. However, it has been reported that 1-(4-methylbenzoyl)-N-phenylprolinamide is not toxic to human cells and does not have any significant effects on cell viability.
Advantages and Limitations for Lab Experiments
1-(4-methylbenzoyl)-N-phenylprolinamide has several advantages for lab experiments. It is easy to synthesize, stable, and has a high yield. It is also highly effective in producing chiral compounds with high enantioselectivity. However, 1-(4-methylbenzoyl)-N-phenylprolinamide has some limitations. It can be expensive and time-consuming to synthesize. It also requires careful handling and storage as it is sensitive to moisture.
Future Directions
There are several future directions for 1-(4-methylbenzoyl)-N-phenylprolinamide research. One area of research is the development of new chiral ligands for enantioselective catalysis. Another area of research is the synthesis of new chiral compounds for pharmaceutical and agrochemical applications. Additionally, there is a need for further research on the biochemical and physiological effects of 1-(4-methylbenzoyl)-N-phenylprolinamide.
Synthesis Methods
1-(4-methylbenzoyl)-N-phenylprolinamide can be synthesized via a three-step process. The first step involves the reaction of (S)-proline with 4-methylbenzoyl chloride to form (S)-4-methylbenzoylproline. The second step involves the reaction of (S)-4-methylbenzoylproline with phenylisocyanate to form (S)-N-phenylprolinamide. The final step involves the reaction of (S)-N-phenylprolinamide with 4-methylbenzoyl chloride to form 1-(4-methylbenzoyl)-N-phenylprolinamide.
Scientific Research Applications
1-(4-methylbenzoyl)-N-phenylprolinamide has been widely used in asymmetric synthesis to produce chiral compounds. It has been used in the synthesis of natural products, pharmaceuticals, and agrochemicals. 1-(4-methylbenzoyl)-N-phenylprolinamide has also been used in the synthesis of chiral ligands for enantioselective catalysis.
properties
IUPAC Name |
1-(4-methylbenzoyl)-N-phenylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-9-11-15(12-10-14)19(23)21-13-5-8-17(21)18(22)20-16-6-3-2-4-7-16/h2-4,6-7,9-12,17H,5,8,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMJSVIBIBQPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methylphenyl)carbonyl]-N-phenylprolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-isobutyl-N-methyl-3-isoxazolecarboxamide](/img/structure/B6138933.png)
![(2-{[2-(benzyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6138950.png)

![N-(2-chlorobenzyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6138967.png)
![2-bromo-4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B6138980.png)
![4-{6-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6138982.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-methyl-2-(3-thienyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6138989.png)
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine](/img/structure/B6139003.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-(methoxymethyl)piperidine](/img/structure/B6139008.png)
![N-cyclopentyl-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6139020.png)
![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B6139032.png)
![1-{3-[(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B6139038.png)
![(3-isopropoxyphenyl)(1-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B6139040.png)
![3-(2,6-dichlorophenyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6139060.png)